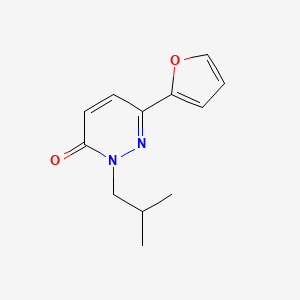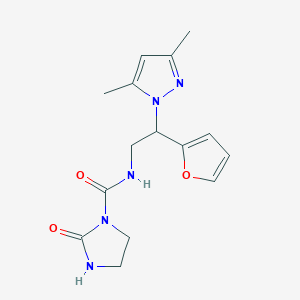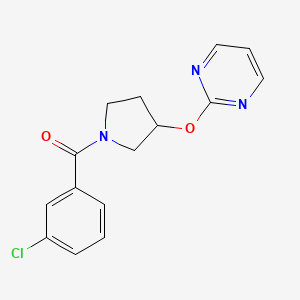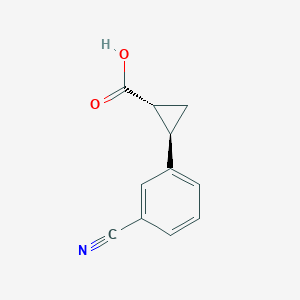![molecular formula C23H20N2O4 B2522634 6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylpyridine-3-carboxylic acid CAS No. 2137550-39-9](/img/structure/B2522634.png)
6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylpyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyridine carboxylic acid derivatives is well-documented. For instance, an efficient synthetic route to methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, a key intermediate for related compounds, was developed from 2,6-dichloro-3-trifluoromethylpyridine with a focus on regioselectivity and conversion of functional groups . Another synthesis approach for 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involved multiple steps, including regioselective reactions, methoxylation, and bromination, achieving an overall yield of 67% . These methods highlight the importance of regioselectivity and functional group transformations in the synthesis of complex pyridine derivatives.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be complex, and the determination of their structure is crucial for understanding their properties and reactivity. For example, the X-ray structure of a related compound, 6-fluoro-7-chloro-4-oxo-4H-chromene-3-carboxylic acid, was determined, providing detailed insights into its molecular geometry . Such structural analyses are essential for the rational design and synthesis of new compounds with desired properties.
Chemical Reactions Analysis
The chemical reactivity of pyridine carboxylic acid derivatives is influenced by the presence and position of substituents on the pyridine ring. For instance, the presence of a methoxy group at the 5-position of 6-fluoro-1,8-naphthyridone-3-carboxylic acid derivatives was tolerated in biochemical assays, suggesting that specific substituents can be accommodated without significantly affecting the compound's biochemical potency . This information is valuable when designing compounds for biological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives, such as solubility, stability, and fluorescence, are critical for their practical applications. The novel fluorophore 6-methoxy-4-quinolone demonstrated strong fluorescence in a wide pH range and high stability against light and heat, making it suitable for biomedical analysis . Understanding these properties is essential for the development of new compounds for diagnostic or therapeutic purposes.
Wissenschaftliche Forschungsanwendungen
Formation and Transformation of Reactive Carbonyl Compounds
Research indicates that reactive carbonyl compounds (RCCs) like methylglyoxal are produced through lipid oxidation and sugar degradation. These compounds are involved in aroma formation through reactions with amino acids and can lead to the generation of toxins like advanced glycation end products (AGEs) and acrylamide in food processing. Understanding the formation and transformation of these compounds is crucial for mitigating their negative effects on food quality and health. Studies suggest that amino acids and phenolic compounds can effectively scavenge RCCs, forming various adducts due to their nucleophilic reactivity, which might offer strategies for controlling RCCs in foods (Zheng et al., 2020).
Antimetastatic and Anticancer Properties
Compounds with specific functional groups, such as fluoro, methoxy, methyl, amino, and hydroxy, have been identified for their antimigration and antiproliferation activities in cancer research. The structural positioning of these functional groups significantly influences the anticancer activities of these compounds, suggesting a pathway for designing improved anticancer drugs with enhanced efficacy (Liew et al., 2020).
Application in Peptide Studies
Compounds like 2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid (TOAC) have been used in peptide studies to analyze backbone dynamics and secondary structure through techniques like EPR spectroscopy, X-ray crystallography, and NMR. These studies contribute to understanding peptide-protein interactions, offering insights into the structural basis of biological activity and the development of therapeutic peptides (Schreier et al., 2012).
Role in Biosynthesis and Metabolic Engineering
The study of ectoine biosynthesis in halotolerant methanotrophs reveals genetic and enzymatic aspects crucial for developing strategies to enhance the production of this compound. Ectoine has applications in cosmetics, medicine, and scientific research due to its stabilizing effects on biomolecules and cells. Understanding its biosynthetic mechanism can lead to targeted metabolic engineering for improved production (Reshetnikov et al., 2011).
Development of Novel Carboxylic Acid Bioisosteres
The carboxylic acid functional group is pivotal in many drugs, yet associated with several drawbacks. Research on novel carboxylic acid bioisosteres aims to overcome these limitations, enhancing drugs' metabolic stability and membrane permeability. This area of research is crucial for the development of new drugs with improved pharmacological profiles (Horgan & O’ Sullivan, 2021).
Wirkmechanismus
Target of Action
Compounds with similar structures are often used in peptide synthesis , suggesting that this compound may interact with proteins or peptides in the body.
Mode of Action
It’s known that similar compounds are used in peptide synthesis , indicating that this compound might interact with its targets through the formation of peptide bonds.
Biochemical Pathways
Given its potential role in peptide synthesis , it could be involved in protein synthesis and metabolism pathways.
Pharmacokinetics
Similar compounds are often designed to be stable at room temperature and in aqueous washing operations , which could influence their bioavailability and pharmacokinetics.
Result of Action
If it is involved in peptide synthesis as suggested , it could influence the structure and function of proteins in the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is stable at room temperature and in aqueous washing operations .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-2-methylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c1-14-16(22(26)27)11-10-15(25-14)12-24-23(28)29-13-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-11,21H,12-13H2,1H3,(H,24,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJGPRHTBZIUAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2137550-39-9 |
Source


|
| Record name | 6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylpyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,7-dimethyl-9-(3-methylphenyl)-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2522558.png)
![2-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2522561.png)
![(1R,4S,6S)-rel-2-Boc-6-hydroxy-2-azabicyclo[2.2.1]heptane](/img/no-structure.png)
![2-chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B2522564.png)
![9-(3-chlorophenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2522566.png)
![2-Amino-1-[3,5-bis(trifluoromethyl)phenyl]ethanol](/img/structure/B2522567.png)



![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2522572.png)
![2-(4-fluorophenoxy)-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2522573.png)